Technical Whitepaper: Disodium Benzene-1,3-diolate
Technical Whitepaper: Disodium Benzene-1,3-diolate
Chemical Identity & Core Competencies
Executive Summary Disodium benzene-1,3-diolate (CAS: 6025-45-2), commonly known as disodium resorcinate, serves as a hyper-nucleophilic aromatic platform in organic synthesis and materials science. Unlike its protonated precursor resorcinol, the disodium salt possesses two localized negative charges on the phenolic oxygens, dramatically enhancing its reactivity toward electrophiles. This whitepaper analyzes its physicochemical architecture, anhydrous synthesis protocols, and mechanistic roles in O-alkylation and Kolbe-Schmitt carboxylation.
Part 1: Molecular Architecture & Physicochemical Profile
The utility of disodium benzene-1,3-diolate stems from the electron-donating capability of its dianionic oxygens. The molecule adopts a planar geometry where the negative charge density is distributed into the aromatic ring via resonance (
Table 1: Physicochemical Specifications
| Property | Value/Description |
| IUPAC Name | Disodium benzene-1,3-diolate |
| Common Name | Disodium Resorcinate |
| CAS Number | 6025-45-2 |
| Molecular Formula | |
| Molecular Weight | 154.07 g/mol |
| Appearance | White to off-white crystalline powder (hygroscopic) |
| Solubility | High in |
| Stability | Oxidizes in air (turns pink/red); Highly hygroscopic |
| Basicity | Strong base (conjugate acid pKa |
Critical Note on Stability: The compound is susceptible to auto-oxidation (quinone formation) upon exposure to light and moisture. Storage under inert atmosphere (Ar or
) is mandatory for high-purity applications like polymer synthesis.
Part 2: Synthesis & Preparation Protocols
For high-precision applications (e.g., polymerization or MOF synthesis), generating the salt in situ or isolating it in an anhydrous state is critical to prevent hydrolysis or side reactions.
Protocol A: Anhydrous Preparation (Laboratory Scale)
Objective: Preparation of water-free disodium resorcinate for nucleophilic substitution.
-
Reagents: Resorcinol (1.0 eq), Sodium Methoxide (
, 2.05 eq) in Methanol. -
Dissolution: Dissolve resorcinol in anhydrous methanol under nitrogen flow.
-
Deprotonation: Add methanolic
dropwise at 0°C. Stir for 30 minutes. -
Isolation: Evaporate solvent under reduced pressure (rotary evaporator).
-
Drying: Dry the resulting white solid in a vacuum oven at 100°C for 12 hours to remove lattice-bound methanol.
-
Validation: Verify absence of -OH stretch (
) via IR spectroscopy.
Protocol B: Industrial Fusion (Contextual)
Industrially, this salt is an intermediate in the fusion of sodium benzene-1,3-disulfonate with excess NaOH at 300–350°C. The melt is quenched with water, but for chemical applications, the isolated salt is rarely sourced from this crude stream due to sulfite contamination.
Part 3: Mechanistic Reactivity
Disodium benzene-1,3-diolate exhibits dual reactivity: O-nucleophilicity (ether synthesis) and C-nucleophilicity (Ring substitution).
1. Nucleophilic Aromatic Substitution (O-Alkylation)
The dianion is a potent nucleophile used to synthesize polyetherimides and resorcinol-based epoxy resins. The reaction typically follows an
Figure 1: O-Alkylation Workflow
Caption: Transformation of resorcinol to its dianion followed by nucleophilic attack on an electrophile to form ether linkages.
2. Kolbe-Schmitt Carboxylation
This reaction transforms the salt into resorcylic acids (pharmaceutical intermediates). The mechanism relies on the coordination of the sodium cation with the phenolate oxygen and the incoming
-
Regioselectivity:
-
Sodium Salt: Favors 2,4-dihydroxybenzoic acid (4-hydroxysalicylic acid).
-
Potassium Salt: Favors 2,6-dihydroxybenzoic acid (gamma-resorcylic acid) due to the larger cation radius altering the transition state chelation geometry.
-
Figure 2: Kolbe-Schmitt Mechanism
Caption: The sodium cation directs CO2 attack to the ortho-position via a chelated transition state.
Part 4: Applications in Research & Development
1. Metal-Organic Frameworks (MOFs)
Disodium benzene-1,3-diolate acts as a rigid, bridging O-donor ligand. Unlike carboxylate linkers, the phenolate oxygens provide stronger field coordination, often resulting in MOFs with higher hydrolytic stability.
-
Role: Anionic linker connecting metal nodes (e.g., Zn, Cu).
-
Key Feature: The 1,3-substitution pattern induces a bent geometry (approx. 120°), favoring the formation of discrete cages or helical chains rather than linear sheets.
2. Polymer Synthesis (PEEK/PEI Precursors)
In the synthesis of high-performance thermoplastics like polyetherimides, disodium resorcinate reacts with bis-nitroimides or bis-haloimides.
-
Advantage: The salt form eliminates the production of water during polymerization, which would otherwise degrade the polymer chain or inhibit high molecular weight formation.
Part 5: Safety & Handling Standards
Hazard Classification:
-
Skin/Eye Corrosion: Category 1B (Causes severe skin burns and eye damage).
-
Acute Toxicity: Harmful if swallowed (releases resorcinol systemically).
-
Aquatic Toxicity: Very toxic to aquatic life.
Handling Protocol:
-
PPE: Neoprene gloves, full-face respirator (dust), and chemical-resistant apron.
-
Atmosphere: Handle in a glovebox or under a localized exhaust snorkel to prevent dust inhalation and moisture absorption.
-
Spill Management: Do not sweep dry dust (aerosol risk). Cover with dry sand/earth, collect carefully, and neutralize with dilute acetic acid before disposal.
References
-
Synthesis & Properties: Resorcinol. PubChem Database. National Center for Biotechnology Information. CID 5054. Link
-
CAS Verification: Disodium benzene-1,3-diolate. ChemicalBook CAS Database. CAS 6025-45-2.[1][2][8][9][10] Link
-
Kolbe-Schmitt Mechanism: Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583-620. Link
-
Polymerization Applications: Polyetherimides. II. High-temperature solution polymerization. ResearchGate. Link
-
Safety Data: Safety Data Sheet: Resorcinol. Fisher Scientific. Link
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